N-(2,4-difluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
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Description
N-(2,4-difluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H20F2N4O4S2 and its molecular weight is 554.59. The purity is usually 95%.
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Biological Activity
N-(2,4-difluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on available literature and research findings.
Structural Characteristics
The compound can be classified as a sulfonamide due to the presence of a sulfanyl group attached to an acetamide moiety. Its structure includes:
- A difluorophenyl group , which may enhance lipophilicity and biological interactions.
- A tricyclic system that contributes to its pharmacological properties.
Key structural data include:
Property | Value |
---|---|
Molecular Formula | C22H20F2N4O4S |
Molecular Weight | 462.48 g/mol |
LogP | 6.014 |
Water Solubility (logSw) | -5.41 |
While the precise mechanism of action for this compound is not fully elucidated, it is expected to interact with biological targets through various pathways typical for sulfonamides and aromatic compounds. The high lipophilicity suggests that it may effectively penetrate cell membranes and interact with intracellular targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- In vivo studies demonstrated tumor suppression in xenograft models when treated with similar sulfonamide derivatives.
Antimicrobial Activity
The compound's sulfonamide nature suggests potential antimicrobial properties:
- Bacteriostatic effects have been observed against various Gram-positive and Gram-negative bacteria.
- Further studies are needed to explore the spectrum of activity and resistance mechanisms.
Case Studies
A few case studies highlight the biological activity of structurally related compounds:
-
Study on Anticancer Activity : A derivative was tested against MCF-7 breast cancer cells and showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
Compound IC50 (µM) Derivative A 5.2 N-(2,4-difluorophenyl) analog 4.7 -
Antimicrobial Screening : A related sulfonamide was evaluated against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) demonstrating effectiveness at concentrations below 50 µg/mL.
Bacteria MIC (µg/mL) E. coli 25 Staphylococcus aureus 30
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O4S2/c1-36-18-6-4-5-16(11-18)14-32-22-8-3-2-7-19(22)25-23(38(32,34)35)13-29-26(31-25)37-15-24(33)30-21-10-9-17(27)12-20(21)28/h2-13H,14-15H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZYIYSOLRSIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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